1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4-dimethoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine
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Overview
Description
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-CHLOROPHENYL)PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a tetrazole ring linked to a dimethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-CHLOROPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the dimethoxyphenyl group, and the final coupling with the piperazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the dimethoxyphenyl group allows for oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The tetrazole ring can undergo reduction to form corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-CHLOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-CHLOROPHENYL)PIPERAZINE stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. Similar compounds include:
1-[(1-TERT-BUTYL-1H-1,2,3-TRIAZOL-4-YL)(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-CHLOROPHENYL)PIPERAZINE: Differing by the presence of a triazole ring instead of a tetrazole ring.
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-CHLOROPHENYL)PIPERAZINE: Differing by the position of the chlorine atom on the phenyl ring.
Properties
Molecular Formula |
C24H31ClN6O2 |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-(3,4-dimethoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine |
InChI |
InChI=1S/C24H31ClN6O2/c1-24(2,3)31-23(26-27-28-31)22(17-9-10-20(32-4)21(15-17)33-5)30-13-11-29(12-14-30)19-8-6-7-18(25)16-19/h6-10,15-16,22H,11-14H2,1-5H3 |
InChI Key |
NSBHFVHQXLAPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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